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Introduction
The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene

(TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, enabling the rapid and

specific conjugation of biomolecules in complex biological environments.[1][2][3] This "click

chemistry" reaction is distinguished by its exceptionally fast kinetics and its ability to proceed

under mild, physiological conditions without the need for cytotoxic catalysts like copper.[1][2]

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-

order rate constants reaching up to 10^6 M⁻¹s⁻¹. This high reactivity allows for efficient

conjugation at low concentrations, minimizing potential toxicity and preserving the integrity of

biological systems.

TCO-PEG36-acid is a long-chain, monodisperse polyethylene glycol (PEG) reagent

functionalized with a TCO group and a terminal carboxylic acid. The extensive PEG spacer

enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic

profile of the resulting bioconjugate. The terminal carboxylic acid allows for straightforward

conjugation to primary amines on biomolecules through the formation of a stable amide bond,

typically facilitated by carbodiimide chemistry (e.g., EDC). This reagent is particularly valuable

for applications requiring a flexible, hydrophilic linker between two molecular entities.
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Reaction Mechanism
The reaction proceeds via an iEDDA cycloaddition between the electron-poor tetrazine and the

strained, electron-rich TCO. This is followed by a retro-Diels-Alder reaction that irreversibly

releases nitrogen gas (N₂), driving the reaction to completion and forming a stable

dihydropyridazine product. The disappearance of the characteristic pinkish/red color of the

tetrazine (absorbance between 510-550 nm) can be used to monitor the reaction's progress.

Key Applications
The unique characteristics of the TCO-tetrazine ligation have led to its widespread adoption in

various fields of biomedical research and drug development:

Antibody-Drug Conjugates (ADCs): The precise and stable linkage of cytotoxic drugs to

antibodies for targeted cancer therapy.

Live-Cell Imaging and In Vivo Imaging: The high biocompatibility and rapid kinetics make it

ideal for labeling and tracking biomolecules in living cells and organisms without significant

perturbation.

PROTACs: TCO-PEG36-acid can be used as a PEG-based linker in the synthesis of

proteolysis-targeting chimeras (PROTACs).

Biomolecule Conjugation: Versatile tool for linking proteins, peptides, nucleic acids, and

lipids for a wide range of applications.

Pretargeted Imaging and Therapy: A two-step approach where a TCO-modified antibody is

first administered and allowed to accumulate at the target site, followed by a smaller, rapidly

clearing tetrazine-labeled imaging or therapeutic agent.

Quantitative Data
The reaction kinetics of the TCO-tetrazine ligation are a key advantage. The following table

summarizes typical reaction parameters.
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Parameter Value Notes

Second-Order Rate Constant

(k₂)
800 - 1 x 10⁶ M⁻¹s⁻¹

Varies with the specific TCO

and tetrazine derivatives used.

Electron-withdrawing groups

on the tetrazine can increase

the reaction rate.

Reaction Time 5 - 60 minutes

Typically rapid at micromolar

concentrations and room

temperature.

Reaction pH 6.0 - 9.0

The reaction is efficient across

a broad range of physiological

pH values.

Temperature 4°C to 37°C

The reaction proceeds

efficiently at both room

temperature and physiological

temperatures.

Biocompatibility High

No catalyst is required,

avoiding the cytotoxicity

associated with copper-

catalyzed click chemistry.

Experimental Protocols
Protocol 1: Modification of a Biomolecule (e.g., Protein)
with Tetrazine-NHS Ester
This protocol describes the labeling of a protein with a tetrazine moiety using an N-

hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues).

Materials:

Protein of interest

Tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)
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Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0 or Sodium Bicarbonate

buffer (100 mM, pH 8.3)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Spin Desalting Columns

Procedure:

Protein Preparation: Prepare the protein in the reaction buffer at a concentration of 1-5

mg/mL.

Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Tetrazine-NHS

ester in anhydrous DMF or DMSO to a concentration of 10 mM.

Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock

solution to the protein solution.

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle

mixing.

Purification: Remove the excess, unreacted Tetrazine-NHS ester using a spin desalting

column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization: Determine the degree of labeling using UV-Vis spectroscopy by measuring

the absorbance of the protein (typically at 280 nm) and the tetrazine (typically around 520

nm).

Protocol 2: Conjugation of TCO-PEG36-acid to a
Tetrazine-Modified Biomolecule
This protocol details the reaction between a tetrazine-modified biomolecule and TCO-PEG36-
acid. Note that the carboxylic acid on TCO-PEG36-acid must first be activated (e.g., to an

NHS ester) or reacted directly with an amine-containing biomolecule using EDC chemistry. The

following protocol assumes the use of a pre-activated TCO-PEG36-NHS ester or a similar

amine-reactive TCO reagent for simplicity in reacting with a tetrazine-modified biomolecule that
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presents an available amine. For the direct reaction, this protocol outlines the click chemistry

step.

Materials:

Tetrazine-modified biomolecule

TCO-PEG36-acid

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for

activation of the carboxylic acid, or a pre-activated TCO-PEG-NHS ester.

Reaction Buffer: 1X PBS, pH 7.2-7.5

Spin Desalting Columns or Size-Exclusion Chromatography (SEC) system

Procedure:

Prepare Reactants: Dissolve the tetrazine-modified biomolecule in the reaction buffer.

Dissolve the TCO-PEG36-acid (or its activated form) in a compatible solvent (e.g., DMSO,

then dilute in reaction buffer).

Reaction Mixture: Combine the tetrazine-modified biomolecule and the TCO-PEG36 reagent

in the reaction buffer. A 1.1 to 1.5 molar excess of the TCO reagent relative to the tetrazine-

modified biomolecule is often recommended to ensure complete consumption of the

tetrazine.

Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction

progress can be monitored by the disappearance of the pink/red color of the tetrazine.

Purification: Purify the resulting conjugate to remove any excess TCO reagent using SEC or

a spin desalting column.

Analysis: Analyze the final conjugate using SDS-PAGE, which should show a shift in

molecular weight corresponding to the addition of the TCO-PEG36 moiety. Further

characterization can be performed using mass spectrometry.
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Visualizations
Caption: TCO-Tetrazine iEDDA Reaction Mechanism.
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Click to download full resolution via product page

Caption: Workflow for TCO-PEG36-acid Bioconjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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